Product packaging for Dimethylsulfoxonium methylide(Cat. No.:CAS No. 5367-24-8)

Dimethylsulfoxonium methylide

Cat. No.: B1232248
CAS No.: 5367-24-8
M. Wt: 92.16 g/mol
InChI Key: DKWOHBPRFZIUQL-UHFFFAOYSA-N
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Description

Dimethylsulfoxonium methylide is a versatile sulfur ylide reagent essential in modern organic synthesis, most renowned for its role in the Corey-Chaykovsky reaction . This reagent is a highly valuable tool for researchers constructing complex molecular architectures, enabling the synthesis of epoxides from carbonyl compounds and cyclopropanes from α,β-unsaturated carbonyl compounds . Its utility extends beyond these core transformations, with applications in the one-carbon homologation of epoxides to allylic alcohols and aziridines to allylic amines, as well as in the preparation of various heterocyclic systems . A notable and specific application in peptide chemistry is the simultaneous deprotection of both the amino and carboxyl functions in N-Fmoc-α-amino acid and N-Fmoc-peptide methyl esters, a procedure that proceeds under mild conditions . Recent research has systematically examined the diastereoselective cyclopropanation of acyclic α,β-unsaturated ketones using this reagent, confirming that the major reaction pathway is anti-addition relative to a γ-substituent . The diastereoselectivity of this reaction can be influenced by factors such as protecting groups, solvents, and temperature, allowing researchers to tune the outcome of their syntheses . This makes this compound a powerful reagent for the stereocontrolled synthesis of natural products and biologically active compounds containing cyclopropane motifs . This product is labeled "For Research Use Only" (RUO). It is intended for use in laboratory research settings only and is not intended for diagnostic, therapeutic, or any other human use . By providing this reagent, the supplier aims to equip scientists with a reliable and high-quality tool to drive innovation in drug discovery, materials science, and fundamental chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8OS B1232248 Dimethylsulfoxonium methylide CAS No. 5367-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl-methylidene-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWOHBPRFZIUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=C)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

173954-56-8
Record name Sulfoxonium, trimethyl-, inner salt, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173954-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-24-8
Record name Dimethylsulfoxonium methylide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLSULFOXONIUM METHYLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q604D1T2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methods for the Generation and in Situ Formation of Dimethylsulfoxonium Methylide

Traditional Deprotonation Routes: Trimethylsulfoxonium (B8643921) Salts and Base Systems

The most common and historically significant method for preparing dimethylsulfoxonium methylide involves the deprotonation of a trimethylsulfoxonium salt, such as the iodide or chloride salt, using a strong base. mdpi.com This acid-base reaction is facilitated by the increased acidity of the protons on the methyl groups, which are adjacent to the positively charged sulfoxonium center that stabilizes the resulting carbanion. mdpi.com The seminal preparation involves treating trimethylsulfoxonium iodide with sodium hydride in dimethyl sulfoxide (B87167) (DMSO). The trimethylsulfoxonium salt itself is typically synthesized via an SN2 reaction between dimethyl sulfoxide and a methyl halide, like methyl iodide. mdpi.com

The choice of solvent is critical for the stability of the ylide and the efficiency of subsequent reactions. Dimethyl sulfoxide (DMSO) is a traditional solvent for this purpose, particularly when using sodium hydride as the base. Tetrahydrofuran (B95107) (THF) is also widely employed and is suitable for preparing ylide solutions, which can then be used in further transformations. mdpi.comacs.org In some procedures, a solution of the ylide is prepared from trimethylsulfoxonium chloride and sodium hydride in THF, followed by filtration to remove excess base and salts, which can be beneficial in certain catalytic reactions. mdpi.com

The solvent system can also be a mixture of different solvents to optimize reaction outcomes. For instance, studies on the diastereoselective cyclopropanation of α,β-unsaturated ketones have shown that a solvent system of THF and dimethylformamide (DMF) is effective. mdpi.com The ratio of these solvents can significantly impact the diastereoselectivity of the reaction, as detailed in the table below.

Table 1: Effect of Solvent System on the Diastereoselectivity of a Cyclopropanation Reaction Using this compound acs.org Reaction of a γ-substituted, α,β-unsaturated enone with this compound.

Entry Solvent (Ratio) Temperature (°C) Yield (%) Diastereoselectivity (anti:syn)
1 DMF/THF (1:1) -30 76 9:1
2 DMF/THF (1:5) -30 75 >10:1

Acetonitrile (B52724) has also been used as a solvent, particularly for the in situ generation of the ylide with organic bases. organic-chemistry.orgthieme-connect.com This approach offers operational simplicity for procedures like the cyclopropanation of enones. organic-chemistry.orgthieme-connect.com

The selection of the base is a key parameter in the generation of this compound. Strong inorganic bases are commonly used. Sodium hydride (NaH) is a frequently cited base for deprotonating trimethylsulfoxonium salts in solvents like DMSO or THF. mdpi.comacs.org Other strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have also been utilized. google.comnii.ac.jp When using NaOH, the reaction can be performed with the solid base, sometimes in the presence of a phase transfer catalyst like tetrabutyl-n-ammonium bromide. google.com

Organic bases have also proven effective. Research has shown that various bases can influence both the yield and the stereoselectivity of subsequent reactions. A study comparing several bases for a specific reaction demonstrated varying levels of success, as shown in the table below.

Table 2: Influence of Base on a Reaction involving this compound mdpi.com Reaction of 2-benzylidenecyclohexan-1-one with this compound generated in situ.

Base Solvent Yield (%) Diastereoselectivity (dr)
NaH DMF 84 2:1
Potassium t-butoxide DMF 63 1.7:1
Caesium carbonate DMF 76 1.7:1

Furthermore, strong, non-nucleophilic organic bases have been employed for efficient in situ generation of the ylide. A guanidine (B92328) base, 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), in acetonitrile has been identified as a particularly effective system for the cyclopropanation of α,β-unsaturated carbonyl compounds. organic-chemistry.orgthieme-connect.com

Solvent Effects on Ylide Generation Efficiency

Advanced and Catalytic Approaches to this compound Synthesis

Modern synthetic methods often focus on operational simplicity, efficiency, and the ability to combine multiple reaction steps into a single pot. For this compound, this has led to the development of advanced in situ generation procedures that avoid the isolation of the reactive ylide.

One such advanced approach is the use of an organic base in acetonitrile to generate the ylide directly in the presence of the substrate. organic-chemistry.orgthieme-connect.com This method is advantageous for its simplicity and high efficiency. organic-chemistry.org Another sophisticated strategy involves a one-pot tandem oxidation-cyclopropanation sequence. In this process, an activated alcohol is oxidized (e.g., with manganese dioxide), and the resulting α,β-unsaturated carbonyl compound is then immediately reacted with this compound, which is generated in situ in the same vessel. organic-chemistry.orgthieme-connect.com This telescopes three distinct processes—oxidation, ylide generation, and cyclopropanation—into a single, efficient operation. organic-chemistry.org

The fundamental mechanism for the generation of this compound is an acid-base reaction. mdpi.com The trimethylsulfoxonium cation possesses methyl groups with acidic protons (pKa ≈ 18) due to the electron-withdrawing and stabilizing effect of the adjacent positively charged sulfoxonium group. mdpi.comgoogle.com When a strong base is introduced, it abstracts a proton from one of the methyl groups, forming a carbanion. mdpi.com This carbanion is stabilized by the neighboring sulfur center, resulting in the formation of the sulfur ylide, this compound. mdpi.com The reaction with sodium hydride, for example, proceeds with the evolution of hydrogen gas.

In more complex systems, the generation mechanism can be more intricate. For example, the reaction of this compound with 6-chloro-1,3-dimethyluracil (B186940) has been proposed to proceed via an initial nucleophilic attack of the ylide at the C-6 position of the uracil (B121893) ring. acs.org This is followed by the loss of a chloride ion and subsequent deprotonation of the resulting sulfoxonium salt by a second equivalent of the ylide to form a stable, substituted ylide. acs.org In aqueous basic solutions, the generation of the ylide is influenced by the equilibrium between the deprotonation of the trimethylsulfoxonium salt by hydroxide and the protonation of the ylide by water, which has a lower pKa. google.com

Mechanistic Principles Governing Dimethylsulfoxonium Methylide Reactivity

Nucleophilic Characteristics and Reactivity Modalities

The reactivity of dimethylsulfoxonium methylide stems from the nucleophilic nature of its ylidic carbon. mdpi.com This carbon atom bears a partial negative charge, rendering it susceptible to attack by electron-deficient centers. The presence of the adjacent positively charged sulfoxonium group stabilizes this carbanionic character, making this compound a "stabilized" ylide. adichemistry.com This stability contrasts with that of unstabilized sulfur ylides, such as dimethylsulfonium methylide.

The key distinction in their reactivity lies in their relative nucleophilicity and basicity. This compound is considered a "softer" nucleophile compared to its sulfonium (B1226848) counterpart. mdpi.com This difference in electronic character is a direct consequence of the oxidation state of the sulfur atom; the sulfoxonium ylide possesses an additional oxygen atom which withdraws electron density. mdpi.com This inherent stability and softer nucleophilicity are pivotal in dictating its reaction pathways, particularly with α,β-unsaturated carbonyl compounds. mdpi.com

The general reaction mechanism involves the initial nucleophilic attack of the ylide on an electrophile, forming a betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular cyclization to yield a three-membered ring, with the concurrent departure of dimethyl sulfoxide (B87167) (DMSO). mdpi.com This process allows for the efficient synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and activated alkenes, respectively. mdpi.com

Regioselectivity in Methylene (B1212753) Transfer Reactions

A hallmark of this compound's reactivity is its pronounced regioselectivity in reactions with α,β-unsaturated carbonyl compounds, also known as enones. organic-chemistry.org This selectivity allows for the controlled formation of either cyclopropanes or epoxides, depending on the nature of the sulfur ylide employed.

When reacting with enones, two primary pathways are possible: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition (Michael addition) to the β-carbon of the alkene. libretexts.org this compound preferentially undergoes 1,4-conjugate addition, leading to the formation of cyclopropanes. adichemistry.comnii.ac.jp In contrast, the less stable and more reactive dimethylsulfonium methylide favors 1,2-addition, yielding epoxides. nii.ac.jp

This divergence in reactivity is attributed to the relative stability of the ylides and the reversibility of the initial addition step. For the stabilized this compound, the 1,2-addition to the carbonyl group is a reversible process. adichemistry.comunibo.it Should this pathway occur, the intermediate can revert to the starting materials. The 1,4-addition, however, is typically irreversible and leads to a thermodynamically more stable enolate intermediate. adichemistry.com This intermediate then undergoes an intramolecular ring-closure to furnish the cyclopropane (B1198618) product. adichemistry.com This sequence is often referred to as a Michael-Initiated Ring Closure (MIRC) reaction. adichemistry.comunirioja.es

For the unstabilized dimethylsulfonium methylide, the 1,2-addition is rapid and essentially irreversible, quickly leading to the formation of the epoxide before any significant 1,4-addition can take place. adichemistry.com

Table 1: Regioselectivity of Sulfur Ylides with α,β-Unsaturated Carbonyls

YlideStabilityPredominant Reaction Pathway with EnonesProduct
This compoundStabilized1,4-Conjugate AdditionCyclopropane
Dimethylsulfonium methylideUnstabilized1,2-AdditionEpoxide

This table summarizes the general reactivity patterns of this compound and dimethylsulfonium methylide with α,β-unsaturated carbonyl compounds.

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the origins of the observed regioselectivity. pku.edu.cnresearchgate.net These theoretical investigations have corroborated the experimental findings and offered a quantitative understanding of the reaction pathways.

For instance, DFT studies have shown that the activation free energy for the cyclopropanation of chalcone (B49325) with this compound is approximately 17.5 kcal/mol, whereas the barrier for epoxidation is significantly higher at 23.0 kcal/mol. pku.edu.cn This energy difference clearly favors the formation of the cyclopropane product. These computational models underscore the thermodynamic control that governs the reactivity of the stabilized this compound. libretexts.org

Distinction between 1,2-Addition and 1,4-Conjugate Addition Pathways

Stereochemical Control in this compound Mediated Transformations

Beyond regioselectivity, this compound also exhibits a high degree of stereochemical control in its reactions, leading to the formation of specific stereoisomers.

The cyclopropanation of α,β-unsaturated ketones with this compound often proceeds with high diastereoselectivity. acs.org In reactions involving acyclic γ-substituted enones, the major diastereomer formed is typically the one resulting from anti-addition of the ylide with respect to the γ-substituent. acs.orgnih.govnih.gov This leads to the formation of a thermodynamically stable trans-1,2-disubstituted cyclopropane. acs.org

The diastereoselectivity of this process can be influenced by several factors, including the nature of protecting groups on the substrate, the solvent system, and the reaction temperature. acs.orgnih.govnih.gov For example, studies have shown that bulky silyl (B83357) ether protecting groups at the γ-position can enhance the anti/syn ratio of the cyclopropane products. acs.orgnih.gov The choice of solvent is also crucial, with dimethylformamide (DMF) or mixtures of DMF and tetrahydrofuran (B95107) (THF) often providing optimal results. acs.orgnih.gov

Table 2: Diastereoselectivity in the Cyclopropanation of γ-Substituted Enones with this compound

γ-Substituent Protecting GroupSolventanti/syn Ratio
PhenylDMF12:1
tert-Butyldimethylsilyl (TBS)DMF13:1
Triisopropylsilyl (TIPS)DMF11:1
BenzyloxyDMF3:1

Data adapted from studies on the cyclopropanation of γ-hydroxy-α,β-unsaturated ketones. acs.orgnih.gov This table illustrates the influence of the γ-substituent's protecting group on the diastereomeric ratio of the resulting cyclopropanes.

This compound is also a key reagent in the stereospecific ring expansion of cyclic ethers, such as epoxides and oxetanes. organic-chemistry.org These reactions are valuable for the synthesis of larger, optically active cyclic ethers, which are important structural motifs in many biologically active molecules.

Experimental and computational studies, including DFT and second-order Møller-Plesset (MP2) calculations, have demonstrated that the nucleophilic ring expansion of enantiomerically pure 2-substituted epoxides and oxetanes with this compound proceeds with complete retention of stereochemistry. organic-chemistry.orgnih.govresearchgate.netacs.org This means that the absolute configuration of the stereocenter in the starting material is preserved in the ring-expanded product. organic-chemistry.org This high degree of stereospecificity makes this methodology a powerful tool for asymmetric synthesis. organic-chemistry.org The reaction involves a nucleophilic attack of the ylide on the less substituted carbon of the epoxide, followed by an intramolecular displacement to form the larger ring. organic-chemistry.org

Factors Influencing Stereochemical Outcomes (e.g., Substrate Conformation, Solvent, Temperature)

The stereochemical course of reactions involving this compound is highly sensitive to a variety of factors. The interplay between the substrate's structure, the solvent system employed, and the reaction temperature dictates the diastereoselectivity of the product distribution. Understanding these influences is critical for the strategic application of this ylide in stereoselective synthesis.

Substrate Conformation and Protecting Groups

The inherent conformation of the substrate and the nature of its protecting groups are paramount in determining the stereochemical outcome, particularly in cyclopropanation reactions of acyclic α,β-unsaturated ketones. The stereochemistry is generally established during the initial, irreversible 1,4-Michael addition of the ylide. nih.govacs.org The ylide attacks the less sterically hindered face of the enone. acs.org

Systematic studies have demonstrated that for γ-substituted, linear α,β-unsaturated enones, an anti-addition of the sulfur ylide is the predominant trajectory. nih.govacs.org The choice of protecting group at the γ-position significantly influences the anti/syn diastereomeric ratio. Bulky silyl protecting groups have proven effective in enhancing this selectivity.

tert-Butyldimethylsilyl (TBS) and tert-Butyldiphenylsilyl (TBDPS) Groups: The use of these bulky protecting groups on the γ-hydroxyl of α,β-unsaturated ketones consistently leads to good to excellent diastereoselectivity, often yielding anti/syn ratios greater than 10:1. nih.govacs.org

Steric Hindrance: While increased steric bulk at the γ-position generally favors the anti-adduct, this trend is not absolute. Extremely bulky groups, such as a trityl group, have been observed to provide only moderate selectivity, suggesting an optimal steric balance is required for maximum diastereocontrol. acs.org

Acetonide Protecting Groups: In contrast to the general trend, some studies have reported that acetonide-protected γ-alkoxy-α,β-unsaturated esters or ketones can yield syn-adducts as the major products. acs.org This highlights the complex interplay between steric and electronic factors of the protecting group in directing the approach of the nucleophilic ylide.

In reactions with cyclic substrates, such as substituted cyclohexanones, the original conformation of the ring is typically maintained in the spiro-cyclopropyl product. researchgate.net

Solvent Effects

In the diastereoselective synthesis of cyclopropanes from α,β-unsaturated ketones, a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) (20:1) proved highly effective. mdpi.com For the synthesis of cyclopropyl (B3062369) ketones, the optimal solvent depends on the nature of the ketone substrate. acs.org Aryl ketones react with good yields and diastereoselectivity in pure DMF. acs.org However, less reactive alkyl ketones benefit from a mixed solvent system of DMF/THF (1:10) to achieve synthetically useful results while preserving high diastereoselectivity. acs.org

In other systems, acetonitrile (B52724) (CH₃CN) has been identified as the optimal solvent, delivering superior yields (up to 89%) and diastereoselectivity (dr >99:1) compared to other solvents like toluene, dichloromethane (B109758) (CH₂Cl₂), and THF, which resulted in lower yields and random mixtures of stereoisomers. mdpi.com

Interactive Data Table: Effect of Solvent on Cyclopropanation of γ-Silyloxy-α,β-Unsaturated Phenyl Ketones

All reactions were conducted using 2 equivalents of Me₃S(O)I and 2 equivalents of NaH. The major product is the anti-diastereomer.

EntryProtecting GroupSolventTemperature (°C)Yield (%)Diastereomeric Ratio (anti:syn)Reference
1TBSDMF/THF (1:1)-30855.0:1 acs.org
2TBSDMF/THF (1:4)-30886.5:1 acs.org
3TBSDMF/THF (1:10)-3076>10:1 acs.org
4TBDPSDMF-30979.0:1 acs.org

Temperature

Reaction temperature is another critical parameter for controlling stereoselectivity. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, thus amplifying the energy difference between competing diastereomeric transition states. For instance, high diastereoselectivity in the anti-addition of this compound to α,β-unsaturated ketones has been achieved at temperatures of -78 °C and -30 °C. acs.orgmdpi.com The choice of temperature is often linked to the solvent system and substrate reactivity, requiring careful optimization for each specific transformation. nih.govacs.org

Transition State Analysis and Reaction Energetics

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms and energetics that govern the reactivity of this compound. A key area of investigation has been the chemoselectivity of its reaction with α,β-unsaturated carbonyl compounds (enones), which can proceed via either 1,4-addition to yield a cyclopropane or 1,2-addition to form an epoxide. unibo.itpku.edu.cn

DFT calculations on the reaction with chalcone, a model enone, reveal that the cyclopropanation pathway is kinetically favored over epoxidation. unibo.itpku.edu.cn

Cyclopropanation Pathway (1,4-Addition):

Complex Formation: The reaction initiates with the formation of a hydrogen-bonded complex (COM1) between the ylide and the enone. unibo.it

Michael Addition (Rate-Determining Step): The first irreversible step is the 1,4-conjugate addition of the ylide to the enone. This proceeds through transition state TS1 and is the rate-determining step of the entire cyclopropanation sequence. pku.edu.cn The calculated activation free energy for this step is 17.5 kcal/mol. unibo.itpku.edu.cn

Intermediate Formation and Ring Closure: This addition leads to the formation of an intermediate betaine (IN1), which, after rotation around the newly formed C-C bond (IN2), undergoes a facile intramolecular Sɴ2 ring closure via transition state TS2 . unibo.it The barrier for this final step is significantly lower (6.6 kcal/mol), ensuring the rapid formation of the cyclopropane product (PR1). unibo.it

Epoxidation Pathway (1,2-Addition):

Complex Formation: This pathway begins with the formation of a different initial complex (COM2). unibo.it

Carbonyl Addition: The nucleophilic ylide attacks the carbonyl carbon in a 1,2-addition via transition state TS3 . This step has an activation free energy of 15.9 kcal/mol, which is slightly lower than the barrier for the 1,4-addition (TS1). unibo.itpku.edu.cn

The key energetic difference lies in the ring-closure step. While the initial 1,2-addition is kinetically competitive with the 1,4-addition, the subsequent high barrier for epoxide formation directs the reaction preferentially through the cyclopropanation manifold. unibo.itpku.edu.cn

Interactive Data Table: Calculated Activation Free Energies (ΔG‡) for this compound reacting with Chalcone

PathwayStepTransition StateDescriptionΔG‡ (kcal/mol)Reference
Cyclopropanation 1,4-AdditionTS1Rate-Determining Step 17.5 unibo.itpku.edu.cn
Ring ClosureTS2Intramolecular Substitution6.6 unibo.it
Epoxidation 1,2-AdditionTS3Nucleophilic attack on carbonyl15.9 unibo.itpku.edu.cn
Ring ClosureTS4High-Barrier Step 23.0 (overall) unibo.itpku.edu.cn

Studies on the consecutive ring expansion of epoxides with this compound show that the activation barrier for the initial expansion from an epoxide to an oxetane (B1205548) is between 13-17 kcal/mol. organic-chemistry.org The subsequent expansion to an oxolane (a five-membered ring) is more demanding, with a higher activation barrier of approximately 25 kcal/mol. organic-chemistry.org

Synthetic Methodologies Employing Dimethylsulfoxonium Methylide

Formal [1+2] Cycloaddition Reactions

Dimethylsulfoxonium methylide is renowned for its role in the Corey-Chaykovsky reaction, which facilitates the synthesis of epoxides, cyclopropanes, and aziridines from various electrophiles like carbonyls, imines, and α,β-unsaturated systems. adichemistry.comorganic-chemistry.orgyoutube.com These transformations can be viewed as formal [1+2] cycloadditions, where the ylide provides a single carbon atom (a methylene (B1212753) group) to a two-atom π-system (e.g., C=O, C=C, C=N) to form a new three-membered ring. unibo.it The reaction proceeds via a two-step mechanism involving the nucleophilic addition of the ylide to the electrophile, followed by an intramolecular nucleophilic substitution that displaces dimethyl sulfoxide (B87167) (DMSO) as a leaving group. adichemistry.comorganic-chemistry.orgunibo.it

The reaction of this compound with aldehydes and ketones is a cornerstone method for the synthesis of epoxides (oxiranes). adichemistry.comorganic-chemistry.org In this process, the nucleophilic ylide attacks the electrophilic carbon of the carbonyl group. organic-chemistry.orgvaia.com The resulting betaine (B1666868) intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfoxide group to form the three-membered epoxide ring. organic-chemistry.orgvaia.com This reaction is a powerful alternative to alkene oxidation for accessing epoxides. thieme-connect.de

The stability of this compound influences its reactivity. Compared to the less stable dimethylsulfonium methylide, which also produces epoxides, the choice of ylide can be critical when other reactive sites are present in the substrate. mdpi.compku.edu.cn For simple aldehydes and ketones, this compound provides a reliable route to terminal epoxides. thieme-connect.de Enantioselective versions of this reaction have been developed, for instance, using a chiral lanthanide catalyst to produce 2,2-disubstituted oxiranes from methyl ketones with high yields and enantioselectivity. thieme-connect.de

A tandem aldol-epoxidation reaction promoted by this compound has been reported, which allows for the construction of three new stereocenters with high diastereoselectivity in a single operation. researchgate.net

When this compound reacts with α,β-unsaturated carbonyl compounds (enones), it preferentially forms cyclopropyl (B3062369) ketones instead of epoxides. adichemistry.comorganic-chemistry.orgpku.edu.cn This change in regioselectivity is attributed to the ylide's character as a "soft" nucleophile, which favors a 1,4-conjugate addition (Michael addition) to the double bond. mdpi.compku.edu.cnthieme-connect.com The initial 1,4-addition is the rate-determining step and generates an enolate intermediate. pku.edu.cn This is followed by a rapid intramolecular ring-closure, where the enolate attacks the carbon bearing the sulfoxonium group, displacing DMSO and forming the cyclopropane (B1198618) ring. organic-chemistry.orgpku.edu.cn

DFT calculations have shown that for this compound reacting with chalcone (B49325), the activation barrier for the 1,4-addition pathway leading to cyclopropanation (17.5 kcal/mol) is significantly lower than that for the 1,2-addition pathway leading to epoxidation (23.0 kcal/mol), explaining the observed product selectivity. pku.edu.cn

Substrate TypeReagentKey Feature of MechanismProductCitation
Aldehyde/KetoneThis compound1,2-Nucleophilic AdditionEpoxide organic-chemistry.org, adichemistry.com
α,β-Unsaturated KetoneThis compound1,4-Conjugate AdditionCyclopropane organic-chemistry.org, pku.edu.cn

Significant research has focused on controlling the stereochemical outcome of the cyclopropanation reaction. Studies on acyclic, γ-substituted α,β-unsaturated enones have demonstrated that the addition of this compound proceeds with a strong preference for an anti trajectory relative to the γ-substituent. nih.govacs.org The level of diastereoselectivity is influenced by several factors, including the nature of protecting groups, the solvent system, and the reaction temperature. nih.govacs.org

For instance, high anti/syn ratios (>10:1) have been achieved when using substrates with bulky silyl (B83357) ether protecting groups, such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS). mdpi.comnih.govacs.org The choice of solvent is also crucial; DMF has been found to be effective for aryl ketones, while a mixture of DMF/THF is preferred for alkyl ketones. nih.gov Hou and colleagues reported a diastereoselective anti-addition of the ylide to an α,β-unsaturated ketone as a key step in the formal synthesis of (−)-brevipolide H, achieving high diastereoselectivity using a THF/DMF solvent system at -78 °C. mdpi.com

Substrate FeatureReaction ConditionsDiastereomeric Ratio (anti/syn)Citation
γ-TBDPS protected enoneNaH, DMSO/THF, 0 °C to rt14:1 nih.gov
γ-TBS protected enoneNaH, DMSO/THF, 0 °C to rt13:1 nih.gov
γ-Benzyloxy protected enoneNaH, DMSO/THF, 0 °C to rt3:1 nih.gov
α,β-unsaturated ketoneNaH, THF/DMF (20:1), -78 °CHigh d.r. mdpi.com

To improve synthetic efficiency, one-pot procedures combining oxidation and cyclopropanation have been developed. organic-chemistry.orgthieme-connect.comthieme-connect.com These tandem protocols allow for the direct conversion of activated alcohols, such as allylic alcohols, into cyclopropyl ketones without isolating the intermediate α,β-unsaturated carbonyl compound. organic-chemistry.orgthieme-connect.comyork.ac.uk

A representative procedure involves treating an allylic alcohol with an oxidizing agent like manganese dioxide (MnO₂) in the presence of trimethylsulfoxonium (B8643921) iodide and an organic base (e.g., MTBD) in a solvent like acetonitrile (B52724). organic-chemistry.orgthieme-connect.comthieme-connect.com This method effectively telescopes three distinct processes—alcohol oxidation, in situ generation of this compound, and cyclopropanation—into a single, streamlined operation. organic-chemistry.org Good to excellent yields have been reported for a range of allylic alcohols using this tandem approach. organic-chemistry.orgthieme-connect.com

Analogous to its reaction with carbonyls, this compound can react with the carbon-nitrogen double bond of imines to produce aziridines, the nitrogen-containing equivalent of epoxides. adichemistry.comorganic-chemistry.orgresearchgate.net The reaction generally involves the nucleophilic attack of the ylide on the imine carbon, followed by ring closure to form the three-membered aziridine (B145994) ring. organic-chemistry.orgacs.org

The reaction has also been extended to nitrones. In a unique transformation, the reaction of this compound with α,β-unsaturated nitrones does not yield a simple aziridine. nii.ac.jpresearchgate.netnih.gov Instead, it proceeds through a sequence involving nucleophilic addition to the C=N bond to form an intermediate aziridine N-oxide, which then undergoes a Meisenheimer rearrangement. nii.ac.jpresearchgate.netnih.gov This process results in the formation of 3,6-dihydro-2H-1,2-oxazine derivatives in good yields. nii.ac.jpresearchgate.net Deuterium labeling studies confirmed that the methylene group from the ylide is incorporated at the C3 position of the resulting oxazine (B8389632) ring. nii.ac.jp

In another novel application, the ylide was found to react with α-carbonyl aldonitrones to effect a formal methylene insertion into the C-H bond, producing one-carbon homologated C-methyl ketonitrones. nii.ac.jp

Cyclopropanation of α,β-Unsaturated Carbonyl Systems

Diastereoselective Cyclopropanation Strategies

Ring Transformation and Expansion Reactions

Beyond forming three-membered rings, this compound is a capable reagent for the ring expansion of strained cyclic ethers. unibo.itorganic-chemistry.org This methodology provides a convenient route to four- and five-membered cyclic ethers from smaller, readily available precursors. organic-chemistry.org

The reaction of epoxides (oxiranes) with this compound can lead to the formation of oxetanes (four-membered rings). organic-chemistry.org This transformation requires elevated temperatures, with an activation barrier of approximately 13-17 kcal/mol. organic-chemistry.orgnih.gov The process is stereospecific, meaning the reaction proceeds with complete retention of configuration at the stereogenic centers of the starting epoxide, making it a valuable tool for synthesizing optically active oxetanes. organic-chemistry.org

The ring expansion can be performed consecutively. Oxetanes can be further expanded to oxolanes (five-membered rings) by reaction with the ylide, although this step requires higher temperatures (around 125 °C) due to a higher activation barrier of about 25 kcal/mol. organic-chemistry.orgnih.gov Further expansion of oxolanes to six-membered oxanes is generally not feasible due to very high activation barriers (ca. 40 kcal/mol). nih.gov

Additionally, this compound has been used in novel skeleton transformation reactions. For example, α-pyrone derivatives containing an electron-withdrawing group at the C3 position react with the ylide to form spirobicyclo[3.1.0]hexane derivatives through a complex rearrangement. nih.govacs.org

Starting RingReagentProduct RingActivation Energy (kcal/mol)Citation
Epoxide (Oxirane)This compoundOxetane (B1205548)13-17 , nih.gov, organic-chemistry.org
OxetaneThis compoundOxolane~25 , nih.gov, organic-chemistry.org
OxolaneThis compoundOxane~40 (reaction hampered) , nih.gov

Epoxide to Oxetane and Oxolane Ring Expansions

Homologation and Chain Extension Reactions

A significant application of this compound is the one-carbon chain extension of esters to produce α-chloroketones, offering a safer alternative to the use of diazomethane. nih.govresearchgate.net The process involves a two-step sequence. First, the reaction of a methyl ester with this compound yields a chain-extended β-keto dimethylsulfoxonium ylide. nih.gov In the second step, treatment of this ylide intermediate with hydrogen chloride in a solvent like tetrahydrofuran (B95107) (THF) results in the loss of dimethyl sulfoxide (DMSO) and the formation of the corresponding α-chloroketone. nih.govunibo.it

This methodology is applicable to a variety of methyl esters, including those derived from N-protected amino acids such as CBZ-protected alanine (B10760859) and valine. nih.gov However, for substrates prone to epimerization, like BOC-protected phenylalanine methyl ester, the use of a more reactive aryl ester may be necessary to preserve stereochemical integrity. nih.gov This method has been recognized as a practical route to α-amino α'-chloromethylketones, which are valuable intermediates in the synthesis of pharmaceuticals. acs.org

Table 3: Synthesis of α-Chloroketones from Esters

Starting EsterIntermediateFinal ProductKey Features
Various Methyl Estersβ-Keto dimethylsulfoxonium ylideα-ChloroketoneSafer alternative to diazomethane. nih.gov
CBZ-Alanine Methyl Esterβ-Keto dimethylsulfoxonium ylideN-CBZ-3-chloro-2-oxobutanamineUsed to form anti-N-protected α-amino epoxides. nih.gov
CBZ-Valine Methyl Esterβ-Keto dimethylsulfoxonium ylideN-CBZ-1-chloro-3-methyl-2-oxobutan-2-amineImportant pharmaceutical intermediate synthesis. nih.gov
BOC-Phenylalanine Methyl Esterβ-Keto dimethylsulfoxonium ylideN-BOC-1-chloro-3-phenyl-2-oxopropan-2-amineEpimerization can occur; reactive aryl esters may be required. nih.gov

This compound participates in a unique, living polymerization with organoborane initiators, a process termed polyhomologation. nih.govnih.gov This reaction involves the multiple, repetitive insertion of methylene units from the ylide into the carbon-boron bonds of the organoborane. nih.gov Trialkyl and triaryl organoboranes act as catalysts or initiators for this polymerization, leading to the formation of a tris-polymethylene organoborane, which can be viewed as a three-armed star polymer. nih.gov Subsequent oxidation of the organoborane product yields linear, hydroxyl-terminated polymethylene (an α-hydroxy polymethylene). nih.gov

This polymerization exhibits characteristics of a living process, allowing for the synthesis of polymers with narrow polydispersity (as low as 1.01-1.03) and molecular weights that are directly proportional to the monomer-to-initiator ratio. nih.govacs.org The reaction mechanism involves the initial formation of a zwitterionic organoborane-ylide complex, followed by a rate-limiting 1,2-alkyl group migration that expels a molecule of DMSO. nih.gov This methodology has been applied to cyclic and polycyclic organoboranes, such as 1-boraadamantane, to construct unique macromolecular architectures that are not easily accessible through conventional olefin polymerization. nih.gov More recently, the strategy has been extended to surface-initiated C1 polyhomologation to create polymethylene brushes. acs.org

Extension of Esters to α-Halo Ketones

Nucleophilic Addition and Rearrangement Processes

This compound reacts with α,β-unsaturated nitrones in a sequential process involving nucleophilic addition and rearrangement to form 3,6-dihydro-2H-1,2-oxazines. nii.ac.jpresearchgate.netnih.gov This transformation provides an efficient route to these valuable heterocyclic structures. nii.ac.jp

The reaction is initiated by the nucleophilic addition of the ylide to the carbon-nitrogen double bond (C=N) of the α,β-unsaturated nitrone. nii.ac.jpnih.govacs.org This step forms an unstable aziridine N-oxide intermediate. nii.ac.jpresearchgate.net This intermediate is not isolated but spontaneously undergoes a Meisenheimer rearrangement, a type of -sigmatropic shift, to produce the final 3,6-dihydro-2H-1,2-oxazine product in yields up to 70%. nii.ac.jpresearchgate.netnih.gov Deuterium labeling studies have confirmed that the methylene group from the ylide is incorporated at the C3 position of the resulting oxazine ring. nii.ac.jp The method is applicable to a wide range of β-aryl-substituted α,β-unsaturated nitrones. nii.ac.jpresearchgate.net

Table 4: Reaction of this compound with α,β-Unsaturated Nitrones

SubstrateKey IntermediateRearrangementProductYield
β-Aryl-substituted α,β-unsaturated nitroneAziridine N-oxideMeisenheimer Rearrangement3,6-Dihydro-2H-1,2-oxazineUp to 70% nii.ac.jpresearchgate.net

Unexpected Reactivity with Esters Leading to Carboxylic Acids

An unexpected reaction of this compound with esters results in the formation of the corresponding carboxylic acids. researchgate.net This process offers an alternative method for ester cleavage, particularly for substrates sensitive to traditional hydrolysis conditions. The reaction proceeds rapidly at room temperature under mild conditions. researchgate.net An important feature of this transformation is that it occurs without causing racemization when applied to enantiopure substrates. researchgate.net

Initially, it was proposed that the reaction did not proceed via a simple hydrolysis mechanism. researchgate.net However, subsequent investigations combining ab initio molecular orbital calculations, spiking studies, and isotopic labeling have demonstrated that the formation of the carboxylate is a result of hydrolysis involving adventitious water. researchgate.netlookchem.com This water is often present in the commercial trimethylsulfoxonium chloride used to generate the ylide. lookchem.com When the reaction is performed with carefully dried reagents, the yield of the competing one-carbon chain extension reaction to form stabilized sulfur ylides is improved, and the formation of the carboxylic acid is diminished. lookchem.comlookchem.com The carboxylic acid product exists as its carboxylate salt in the reaction mixture and is typically removed during aqueous workup, which may explain why this side reaction was not widely recognized earlier. lookchem.com

Ring Opening of Lactams

This compound is capable of inducing the ring-opening of N-Boc protected lactams. unibo.itsci-hub.se This reaction does not proceed with the more basic dimethylsulfonium methylide, which tends to cause degradation of the lactam starting material. unibo.it The milder sulfoxonium ylide, however, reacts cleanly to furnish β-ketosulfoxonium ylides in nearly quantitative yields. unibo.it

This ring-opening reaction provides a versatile intermediate that can be further functionalized. For example, treatment of the resulting β-keto sulfoxonium ylide with various H-X reagents can lead to formal insertion products. unibo.it Additionally, these intermediates have been utilized in transition-metal-catalyzed N-H insertion reactions to generate six-membered ring systems, representing a one-carbon ring expansion of the original lactam. nih.govuit.no

Functionalization of Other Substrates

Formation of Silyl Enol Ethers

This compound reacts with certain acylsilanes to exclusively yield silyl enol ether products. researchgate.netresearchgate.net Specifically, its reaction with mono- and difluoroacetyltrialkylsilanes has been shown to produce these valuable synthetic intermediates. researchgate.net The formation of silyl enol ethers from acylsilanes is selective, and the reaction outcome can be influenced by the reaction conditions and the nature of the ylide. capes.gov.br Under salt-free conditions, the formation of silyl enol ethers is favored. capes.gov.br These silyl enol ethers are important precursors in various organic transformations, including their conversion to epoxides upon treatment with reagents like m-CPBA. researchgate.net

Diolefination of Cycloalkanones

A significant application of this compound is the one-pot diolefination of cyclic ketones to produce exocyclic 1,3-dienes. researchgate.net This transformation, known as the Yurchenko diolefination, occurs when the cycloalkanone is treated with the ylide in the presence of an excess of a base at elevated temperatures (around 130°C). researchgate.netresearchgate.net Under these specific conditions, the typical Corey-Chaykovsky epoxidation reaction is suppressed, and the formation of the terminal 1,3-diene becomes the dominant pathway. researchgate.net This method provides a direct route to widely used synthetic building blocks from readily available cyclic ketones.

Reactions with Salicylaldehydes

The reaction of this compound with salicylaldehydes provides a pathway to benzofuran (B130515) derivatives. unibo.itresearchgate.net The initial attack of the ylide on the aldehyde group, followed by displacement of dimethyl sulfoxide (DMSO) by the phenolic oxygen and subsequent dehydration, leads to the formation of the benzofuran ring system. unibo.itresearchgate.netsci-hub.se

In contrast, the use of stabilized sulfoxonium ylides in reactions with salicylaldehydes can lead to a chemodivergent outcome, producing either 2H-chromenes or dihydrobenzofurans, depending on the catalyst and substrate. unibo.itresearchgate.net For instance, under Brønsted acid catalysis, stabilized ylides can react with salicylaldehydes to form 2H-chromenes. unibo.itsci-hub.se The proposed mechanism for chromene formation involves the participation of two ylide units. unibo.it The reaction conditions, including the choice of substituents on the salicylaldehyde (B1680747) and the nucleophilicity of the ylide, can influence the product distribution. unibo.itsci-hub.se

Reactant 1Reactant 2Product TypeReference
This compoundSalicylaldehydeBenzofuran unibo.it, researchgate.net
Stabilized Sulfoxonium YlideSalicylaldehyde2H-Chromene/Dihydrobenzofuran unibo.it, sci-hub.se

Insertion Reactions into X-H, C-H, C-X, and X-Y Bonds

This compound and its derivatives are versatile reagents for various insertion reactions, significantly expanding their synthetic utility beyond cyclopropanation and epoxidation.

X-H Bond Insertion: Sulfoxonium ylides can undergo formal insertion into polar X-H bonds, where X is typically nitrogen or sulfur. mdpi.com The reaction is initiated by the protonation of the ylide's carbanion by the acidic proton of the X-H bond, followed by a nucleophilic addition of X to form the insertion product. mdpi.com This methodology has been applied in the ring expansion of lactams, where a rhodium-catalyzed N-H insertion into an in situ-formed β-keto sulfoxonium ylide generates a six-membered ring. nih.gov Enantioselective versions of S-H bond insertion reactions have also been developed using thiourea (B124793) catalysts. oaepublish.com

C-H Bond Insertion: The formal insertion of a methylene group into a C-H bond using this compound has been reported for specific substrates. researchgate.netnii.ac.jp For example, the reaction with α-carbonyl aldonitrones leads to one-carbon homologated C-methyl ketonitrones. nii.ac.jp This formal insertion into a C-H bond occurs instead of the expected aziridination reaction. nii.ac.jp

C-X and X-Y Bond Insertion: Sulfoxonium ylides can also be utilized in formal insertion reactions into C-X or X-Y bonds. unibo.it These transformations are valuable for synthesizing α-branched-α-halo carbonyl or α,α-dihalo carbonyl compounds. unibo.it For instance, by treating a β-keto sulfoxonium ylide with both a nucleophilic and an electrophilic halogen source, the corresponding α,α-dihalo carbonyl compounds can be obtained. unibo.it

Advanced Methodological Developments and Synthetic Applications

One-Pot and Cascade Reactions Leveraging Dimethylsulfoxonium Methylide

This compound is a valuable reagent in one-pot and cascade reactions, enabling the efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. These reactions are characterized by the sequential formation of multiple chemical bonds without the isolation of intermediates, which offers advantages in terms of atom economy, reduced waste generation, and operational simplicity.

A notable example is the one-pot synthesis of β-hydroxy-γ-lactams from α,α-dialkyl β-oxo amides. This transformation proceeds through a tandem sequence initiated by a Corey-Chaykovsky reaction of the amide with this compound, followed by an intramolecular lactamization process. rsc.org This facile annulation provides a direct route to valuable heterocyclic structures. rsc.org Similarly, cascade reactions involving the Michael addition of this compound to α,β-unsaturated compounds can lead to the formation of spiro-cyclopropyl indanones or cyclopropyl-fused indanes, depending on the substrate structure. unibo.it

Researchers have also developed one-pot procedures for the synthesis of various heterocyclic compounds. For instance, the reaction of in-situ generated this compound with alkynes can lead to the formation of furans, a reaction that can be catalyzed by iron(II) bromide or iridium complexes. uit.no Furthermore, a one-pot synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines has been achieved using this compound generated under microwave irradiation, offering a rapid and high-yielding route to these nitrogen-containing heterocycles. organic-chemistry.org

The versatility of this compound in one-pot syntheses extends to the formation of substituted pyrazoles and dihydropyrazoles. acs.org These processes highlight the ability of this ylide to participate in complex reaction cascades, providing access to a diverse range of molecular scaffolds.

Catalytic Systems in this compound Chemistry

The development of catalytic systems for reactions involving this compound has significantly expanded its synthetic utility, particularly in the realm of asymmetric synthesis and metal-catalyzed transformations.

The enantioselective functionalization of prochiral substrates using this compound has been a significant area of research, leading to the development of various catalytic asymmetric transformations. A key breakthrough in this field was the use of chiral catalysts to control the stereochemical outcome of the Corey-Chaykovsky reaction.

Shibasaki and colleagues developed a catalytic asymmetric cyclopropanation of enones using a La-Li₃-(biphenyldiolate)₃/NaI complex as a chiral Lewis acid catalyst. mdpi.com This methodology affords a variety of functionalized cyclopropane (B1198618) derivatives in high yields and with excellent enantioselectivities. mdpi.com Subsequently, the same research group reported a catalytic asymmetric Corey-Chaykovsky epoxidation of ketones using a heterobimetallic La-Li₃-BINOL complex (LLB). mdpi.com This system, in the presence of achiral phosphine (B1218219) oxide additives, provides 2,2-disubstituted terminal epoxides with high enantioselectivity from a broad range of methyl ketones. mdpi.com

Further advancements in this area include the use of a chiral N,N'-dioxide/Mg(OTf)₂ complex for the catalytic asymmetric synthesis of chiral spiro-cyclopropyl oxindoles. mdpi.com This method delivers the desired products in good yields with good diastereoselectivity and high enantioselectivity. mdpi.com The development of these catalytic systems has been instrumental in accessing chiral building blocks for the synthesis of complex molecules.

TransformationCatalyst SystemSubstrate ScopeEnantioselectivity (ee)Reference
Asymmetric CyclopropanationLa-Li₃-(biphenyldiolate)₃/NaIEnones, α,β-unsaturated pyrrole (B145914) amidesUp to 99% mdpi.com
Asymmetric EpoxidationLa-Li₃-BINOL complex (LLB) with phosphine oxide additiveMethyl ketones91-97% mdpi.com
Asymmetric Synthesis of Spiro-cyclopropyl oxindolesChiral N,N'-dioxide/Mg(OTf)₂ complexIsatylidene malononitrilesUp to 99% mdpi.com

The reactivity of this compound can be further modulated and expanded through the use of transition metal catalysts. These processes often involve the in-situ generation of metal-carbene intermediates from the ylide, which then participate in a variety of transformations.

A significant development in this area is the Rh(III)-catalyzed cyclopropanation initiated by C-H activation. organic-chemistry.org In this reaction, a Rh(III) catalyst promotes the cyclopropanation of electron-deficient alkenes with N-enoxyphthalimides. The reaction is enabled by a newly designed isopropylcyclopentadienyl ligand, which improves both the yield and diastereoselectivity of the transformation. organic-chemistry.org This method represents an unconventional approach to cyclopropane synthesis, proceeding through a directed activation of an olefinic C-H bond. organic-chemistry.org

Beyond rhodium catalysis, other metals have been employed to mediate reactions of sulfoxonium ylides. For instance, iron-catalyzed carbenoid transfer reactions of vinyl sulfoxonium ylides have been reported for the synthesis of heterocycles such as indolizines and furans. uit.no These reactions demonstrate the potential of base metals to catalyze transformations that were previously dominated by noble metals. uit.no

Metal CatalystReaction TypeSubstratesProductsReference
Rh(III)Cyclopropanation via C-H activationN-enoxyphthalimides and alkenestrans-disubstituted cyclopropanes organic-chemistry.org
Fe(II)Carbenoid transferVinyl sulfoxonium ylides and pyridines/alkynesIndolizines/Furans uit.no

Asymmetric Catalysis for Enantioselective Transformations

Applications in Complex Molecule Synthesis (e.g., Eicosanoids, Natural Products Precursors)

This compound has proven to be a valuable reagent in the total synthesis of complex natural products and their precursors, where the stereocontrolled introduction of cyclopropane rings or epoxide functionalities is often a key challenge.

A prominent application is in the synthesis of eicosanoids, a class of signaling molecules derived from fatty acids. The Corey-Chaykovsky reaction using this compound has been employed in the formal synthesis of a cyclopropane-containing eicosanoid. nih.govacs.org The key step involves the diastereoselective anti-addition of the ylide to an acyclic α,β-unsaturated ketone. nih.govacs.org The diastereoselectivity of this cyclopropanation was found to be influenced by factors such as protecting groups, solvents, and temperature, with good anti/syn ratios being achieved under optimized conditions. nih.govacs.org This stereoselective cyclopropanation provides an efficient route to the core structure of the target eicosanoid. nih.govacs.org

The utility of this compound extends to the synthesis of precursors for other natural products. For example, the diastereoselective anti-addition of the ylide to α,β-unsaturated ketones has been applied in the formal synthesis of (-)-brevipolide H. mdpi.com This demonstrates the broader applicability of this methodology for constructing key structural motifs found in various natural products.

The ability to form epoxides and cyclopropanes with high stereocontrol makes this compound a powerful tool for synthetic chemists engaged in the challenging field of natural product synthesis.

Computational Chemistry and Theoretical Studies of Dimethylsulfoxonium Methylide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations have provided a fundamental understanding of the electronic properties of dimethylsulfoxonium methylide. The stability of the ylide is attributed to a combination of electrostatic attraction between the positively charged sulfur atom and the adjacent negatively charged carbon, as well as negative hyperconjugation involving the overlap of the filled lone pair orbital on the carbanion with the antibonding σ* orbital of the carbon-sulfur bond. mdpi.com

Computational studies using the M06-2X functional and the aug-cc-pVDZ basis set have been employed to determine the geometry-optimized structure and the highest occupied molecular orbital (HOMO). lookchem.com These calculations identify the carbanion as the site of highest nucleophilicity. lookchem.com Comparative calculations at the B3LYP/6-31G(d) level show that the HOMO of this compound (DMSOM) is at -5.28 eV, which is lower than that of dimethylsulfonium methylide (DMSM) at -4.76 eV, suggesting that DMSOM is the less nucleophilic of the two ylides. pku.edu.cn This difference in nucleophilicity is a key factor contributing to their divergent reactivity profiles. pku.edu.cn

Mechanistic Probing using Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods have been extensively used to investigate the mechanisms of reactions involving this compound, most notably the Johnson-Corey-Chaykovsky reaction. pku.edu.cnwikipedia.org These computational approaches allow for the detailed exploration of potential energy surfaces, providing a step-by-step map of the reaction progress. pku.edu.cnunibo.it Various functionals, such as B3LYP, B3PW91, and M06-2X, combined with flexible basis sets, have been successfully applied to model these reactions. pku.edu.cnacs.orgkuleuven.be High-level ab initio methods like Møller-Plesset perturbation theory (MP2) have also been used for comparison and to ensure the accuracy of the DFT results. acs.orgorganic-chemistry.org

DFT calculations have been instrumental in mapping the competing reaction pathways for this compound, particularly in its reaction with α,β-unsaturated ketones like chalcone (B49325). pku.edu.cnunibo.it These studies have characterized the structures of all relevant stationary points, including reactants, intermediates, transition states, and products. pku.edu.cnresearchgate.net

Two primary competing pathways are typically considered: epoxidation (via 1,2-addition to the carbonyl group) and cyclopropanation (via 1,4-conjugate addition). pku.edu.cn

Cyclopropanation Pathway : The reaction begins with the formation of a hydrogen-bonded complex (COM1). unibo.it It then proceeds through a transition state (TS1) for the Michael-type 1,4-addition of the ylide to the enone. pku.edu.cnunibo.it This step is found to be the rate-determining step and is irreversible, leading to an intermediate (IN1) which then undergoes a facile intramolecular nucleophilic substitution to eliminate dimethyl sulfoxide (B87167) (DMSO) and form the cyclopropane (B1198618) product. pku.edu.cnacs.org

Epoxidation Pathway : This pathway also starts with a pre-reaction complex (COM2). unibo.it The ylide then attacks the carbonyl carbon in a 1,2-addition via a transition state (TS3) to form a betaine (B1666868) intermediate (IN3). pku.edu.cnacs.org This initial addition is reversible. pku.edu.cn The betaine intermediate must then undergo rotation to a different conformation (IN4) before passing through a second, higher-energy transition state (TS4) for the ring-closing displacement of DMSO to form the epoxide. pku.edu.cnunibo.itacs.org

Computational models have also elucidated the mechanism for other reactions, such as the stereospecific ring expansion of epoxides to oxetanes and the reaction with esters. lookchem.comorganic-chemistry.org For the reaction with bulky ketones, an alternative pathway involving the ketone's enolate has been proposed and computationally verified. acs.org

A key output of mechanistic studies is the determination of activation energies (or Gibbs free energies of activation), which quantify the energy barriers for each reaction step. These calculated barriers are crucial for predicting reaction feasibility, rates, and selectivity.

Below is a table summarizing key activation barriers determined by computational studies for reactions involving this compound.

ReactionSubstratePathwayMethodActivation Barrier (kcal/mol)Reference
Reaction with EnoneChalconeCyclopropanation (via TS1)M06-2X17.5 pku.edu.cnunibo.itacs.org
Reaction with EnoneChalconeEpoxidation (via TS4)M06-2X23.0 pku.edu.cnunibo.itacs.org
Reaction with Ketone EnolateAcetone EnolateMethylene (B1212753) Transfer (via TS C)B3PW91/MP222 ± 3 acs.org
Epoxide Ring Expansion2-monosubstituted epoxidesEpoxide to Oxetane (B1205548)DFT/MP213 - 17 organic-chemistry.org
Oxetane Ring ExpansionOxetanesOxetane to OxolaneDFT/MP2~25 organic-chemistry.org
Reaction with ChromanoneMethyl 4-oxochroman-2-carboxylateC(2) MethylationM05-2X18.0 sorbonne-universite.fr
Reaction with ChromanoneMethyl 4-oxochroman-2-carboxylateEpoxidationM05-2X34.5 sorbonne-universite.fr

Reaction Pathway Mapping and Transition State Characterization

Influence of Solvent Effects on Reactivity and Selectivity

Reactions involving charged or highly polar species like this compound are often significantly influenced by the solvent. Computational chemists account for these effects using various solvation models, with the Polarizable Continuum Model (PCM) being a common choice. acs.orgorganic-chemistry.org This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent. acs.org

Origin of Regio- and Stereoselectivity

One of the most significant contributions of computational chemistry to the understanding of this compound has been in explaining the origin of its regio- and stereoselectivity. The divergent reactivity of this compound (which favors cyclopropanation with enones) and dimethylsulfonium methylide (which favors epoxidation) is a classic example. mdpi.compku.edu.cnwikipedia.org

Computational studies have also rationalized the high trans-diastereoselectivity often observed in epoxidation and aziridination reactions. acs.orgresearchgate.net These models compare the energy profiles of the pathways leading to cis and trans products. The preference for the trans product is often due to the lower energy of the transition states along the anti-addition pathway compared to the syn-addition pathway. kuleuven.beacs.org In some cases, the torsional rotation barrier of the intermediate betaine, rather than the initial addition, has been identified as the stereochemistry-determining step. kuleuven.beacs.org This level of mechanistic detail allows for a predictive understanding of how the structure of the ylide and substrate will influence the stereochemical outcome of the reaction. kuleuven.be

Future Research Directions and Unexplored Reactivity Profiles

Development of Novel Stereoselective Methodologies

The quest for precise control over stereochemistry in chemical reactions is a paramount goal in modern organic synthesis. Future research concerning dimethylsulfoxonium methylide is intensely focused on the invention of novel stereoselective methodologies to access chiral molecules with high enantiopurity.

A significant area of development is the use of chiral catalysts to induce asymmetry in reactions involving the ylide. For instance, chiral Lewis acid catalysts, such as La-Li₃-(biphenyldiolate)₃/NaI complexes, have been successfully employed in the asymmetric cyclopropanation of enones. mdpi.com These catalysts can create a chiral environment around the substrate, directing the nucleophilic attack of the ylide to a specific face of the molecule. Similarly, the development of chiral N,N'-dioxide/Mg(OTf)₂ complexes has enabled the catalytic asymmetric synthesis of spiro-cyclopropyl oxindoles with high yields and enantioselectivities. mdpi.com The design of new chiral ligands and catalyst systems that can effectively control the stereochemical outcome of reactions with a broader range of substrates remains a key objective.

Another promising approach involves the use of chiral auxiliaries attached to the substrate. For example, the reaction of this compound with (S)-N-tert-butanesulfinyl ketimines has been shown to produce trifluoromethylated aziridines with high diastereoselectivity. mdpi.com Building on this, highly diastereoselective aza-Johnson–Corey–Chaykovsky reactions of chiral N-tert-butanesulfinyl ketimino esters have been developed to synthesize α-quaternary aziridine-2-carboxylates. mdpi.comorganic-chemistry.org The strategic placement of a chiral auxiliary can effectively bias the trajectory of the incoming ylide, leading to the preferential formation of one stereoisomer. Future work will likely explore the design of new, easily removable chiral auxiliaries that can be applied to a wider variety of electrophiles.

Furthermore, the synthesis and application of novel prochiral sulfoxonium ylides hold considerable potential for stereoselective transformations. mdpi.com By incorporating chirality into the ylide itself, it may be possible to achieve asymmetric induction without the need for external chiral sources. Research in this area is focused on developing efficient methods for the synthesis of these chiral ylides and exploring their reactivity in key chemical transformations.

The following table summarizes some recent advances in stereoselective reactions involving this compound:

Reaction TypeChiral SourceSubstrateProductKey Findings
Asymmetric CyclopropanationChiral La-Li₃-(biphenyldiolate)₃/NaI complexEnones, α,β-unsaturated pyrrole (B145914) amidesFunctionalized cyclopropane (B1198618) derivativesHigh yields and excellent enantioselectivities. mdpi.com
Asymmetric CyclopropanationChiral N,N-dioxide/Mg(OTf)₂ complex3-PhenacylideneoxindolesChiral spiro-cyclopropyl oxindolesGood yields, good diastereoselectivity, and high enantioselectivity. mdpi.com
Asymmetric AziridinationChiral N-tert-butanesulfinyl auxiliary(S)-N-tert-butanesulfinyl ketiminesTrifluoromethylated aziridinesConvenient and practical method for asymmetric synthesis. mdpi.com
Asymmetric AziridinationChiral N-tert-butanesulfinyl auxiliaryN-tert-butanesulfinyl ketimino estersα-Quaternary aziridine-2-carboxylatesHighly diastereoselective, tolerates diverse functional groups. mdpi.comorganic-chemistry.org

Expanding Substrate Scope and Reaction Diversity

A major thrust in contemporary organic chemistry is the expansion of the synthetic utility of established reagents by exploring their reactivity with new classes of substrates and in novel reaction manifolds. For this compound, this translates to moving beyond its traditional role in the synthesis of simple epoxides and cyclopropanes towards more complex and diverse molecular scaffolds.

Recent research has demonstrated the successful application of this compound in reactions with previously underexplored electrophiles. For example, its reaction with tethered bis-enones has been shown to lead to the unexpected formation of 2,3-epoxyhexahydrofluoren-9-ones through an interrupted Johnson–Corey–Chaykovsky reaction, rather than the expected cyclopropanation. mdpi.com This highlights the potential for discovering new reaction pathways by carefully designing substrates with multiple reactive sites.

The reaction of this compound with amides represents another significant expansion of its substrate scope. mdpi.comnsf.gov Specifically, the nucleophilic addition of the ylide to acyclic twisted amides results in selective N–C(O) bond cleavage to afford α-ketosulfoxonium ylides. mdpi.comnsf.gov This methodology provides a direct route to these valuable synthetic intermediates from readily available starting materials. Furthermore, the development of methods for the synthesis of α-carbonyl-α′-amide sulfoxonium ylides from isocyanates with complete atom economy showcases a commitment to sustainable synthetic practices. acs.org

The reactivity of this compound with α,β-unsaturated nitrones has also been investigated, leading to the formation of 3,6-dihydro-2H-1,2-oxazines. nii.ac.jp This transformation proceeds through a proposed 1,3-addition of the ylide to the nitrone, followed by ring closure and a Meisenheimer rearrangement. nii.ac.jp Such discoveries open up new avenues for the synthesis of novel heterocyclic systems.

Moreover, the development of tandem or cascade reactions initiated by this compound is a burgeoning area of research. These processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. For instance, tandem aldol-epoxidation reactions have been reported, constructing multiple new stereocenters with high diastereoselectivity. researchgate.net The exploration of such complex reaction cascades will undoubtedly lead to the rapid assembly of intricate molecular architectures.

The table below provides a snapshot of the expanding reaction diversity of this compound:

Substrate ClassReaction TypeProductKey Features
Tethered Bis-enonesInterrupted Johnson–Corey–ChaykovskyFused epoxy ketonesUnexpected reactivity, formation of complex polycyclic systems. mdpi.com
Acyclic Twisted AmidesN–C(O) Cleavageα-Ketosulfoxonium ylidesDirect synthesis from amides, mild reaction conditions. mdpi.comnsf.gov
IsocyanatesAdditionα-Carbonyl-α′-amide sulfoxonium ylidesComplete atom economy. acs.org
α,β-Unsaturated NitronesAddition/Rearrangement3,6-Dihydro-2H-1,2-oxazinesNovel heterocyclic synthesis. nii.ac.jp
Aldehydes/KetonesTandem Aldol-EpoxidationHighly substituted epoxidesFormation of multiple stereocenters in one pot. researchgate.net
EstersCleavageCarboxylic acidsMild, non-hydrolytic conditions, proceeds without racemization. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the future use of this compound will be no exception. Research is actively being pursued to make reactions involving this ylide more environmentally benign and sustainable.

A key area of focus is the development of catalytic and more atom-economical processes. While the ylide itself is typically used in stoichiometric amounts, the development of tandem reactions, such as the one-pot tandem oxidation-cyclopropanation of activated alcohols, represents a significant step towards greater efficiency. organic-chemistry.orgthieme-connect.com This approach combines an oxidation step with the in situ generation of the ylide and subsequent cyclopropanation, thereby reducing the number of separate operations and minimizing waste. organic-chemistry.org

The choice of base and solvent for the generation of this compound is another important consideration for sustainable synthesis. Traditionally, strong and hazardous bases like sodium hydride have been employed. thieme-connect.com Recent studies have explored the use of organic bases, such as the guanidine (B92328) base MTBD, in conjunction with solvents like acetonitrile (B52724), offering a potentially safer and more environmentally friendly alternative. organic-chemistry.org The development of stable, pre-formed mixtures of the sulfoxonium salt and a base that can generate the ylide upon addition of a solvent is another promising strategy to improve safety and ease of handling. researchgate.net

Furthermore, the concept of atom economy is being addressed through the design of novel reactions. For example, the synthesis of α-carbonyl-α′-amide sulfoxonium ylides from isocyanates proceeds with complete atom economy, meaning that all the atoms of the reactants are incorporated into the final product. acs.org This represents an ideal scenario in terms of minimizing waste.

Future research in this area will likely focus on:

The development of truly catalytic versions of reactions involving this compound, where the ylide is regenerated in situ.

The exploration of alternative, greener solvents and reaction conditions, potentially including the use of flow chemistry to enhance safety and control.

The design of new reaction pathways that maximize atom economy and minimize the formation of byproducts.

The use of bio-based starting materials and reagents in conjunction with this compound to create more sustainable synthetic routes.

The following table highlights some of the green chemistry approaches being applied to reactions of this compound:

Green Chemistry PrincipleApproachExampleBenefit
Atom EconomyTandem ReactionOne-pot oxidation-cyclopropanation of activated alcohols. organic-chemistry.orgthieme-connect.comIncreased efficiency, reduced waste.
Safer Solvents/ReagentsUse of Organic BasesGeneration of the ylide using MTBD in acetonitrile. organic-chemistry.orgAvoidance of hazardous sodium hydride.
CatalysisBoron-catalyzed PolymerizationPolymerization of this compound to form polymethylene. nih.govEfficient synthesis of polymers.
Atom EconomyReaction DesignSynthesis of α-carbonyl-α′-amide sulfoxonium ylides from isocyanates. acs.org100% atom economy.

Advanced Spectroscopic and In Situ Monitoring Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. In the context of this compound, advanced spectroscopic and computational techniques are playing an increasingly important role in elucidating the intricate details of its reactivity.

In situ monitoring techniques are also emerging as powerful tools for gaining real-time insights into reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to track the formation of intermediates and products as the reaction progresses. For example, NMR experiments have been used to support the proposed mechanism for the enantioselective insertion of sulfoxonium ylides into S-H bonds. unibo.it The development and application of advanced in situ monitoring techniques will allow for a more dynamic understanding of reaction kinetics and pathways, moving beyond the static picture provided by traditional analytical methods.

The combination of experimental and computational approaches is particularly powerful. For instance, the stereospecific consecutive ring expansion of epoxides and oxetanes with this compound has been studied using a combination of experimental methods and DFT calculations. organic-chemistry.org This integrated approach provided a comprehensive understanding of the reaction barriers and the role of solvent effects. organic-chemistry.org

Future research in this area will likely involve:

The application of more sophisticated computational models to study reaction dynamics and non-covalent interactions that influence reactivity and selectivity.

The development of novel in situ spectroscopic techniques with higher sensitivity and temporal resolution to capture transient intermediates.

The use of isotopic labeling studies in conjunction with spectroscopic analysis to trace the fate of atoms throughout a reaction. researchgate.net

The integration of machine learning and artificial intelligence with experimental and computational data to predict reaction outcomes and discover new reactivity patterns.

The following table summarizes the application of advanced techniques for mechanistic studies of this compound reactions:

TechniqueApplicationFinding
Density Functional Theory (DFT)Understanding regioselectivity in reactions with enones.The cyclopropanation pathway is kinetically favored over epoxidation. pku.edu.cnunibo.it
DFT and MP2 CalculationsStudying stereospecific ring expansion of epoxides.Elucidation of reaction barriers and the role of solvent effects. organic-chemistry.org
NMR SpectroscopyProbing the mechanism of enantioselective S-H insertion.Supporting the proposed catalytic cycle. unibo.it
Isotopic Labeling (¹⁸O)Investigating the mechanism of ester cleavage.The reaction does not proceed via a simple hydrolysis mechanism. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.